Vitamin K

Beschreibung

Eigenschaften

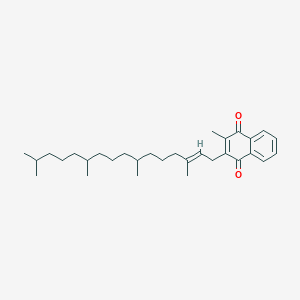

IUPAC Name |

2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-LKUDQCMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12001-79-5, 27696-10-2, 81818-54-4, 84-80-0 | |

| Record name | Vitamin K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin K semiquinone radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phylloquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin K | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin K | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of the "Koagulationsvitamin": An In-depth Technical Guide to the Discovery of Vitamin K

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries that unveiled the critical role of vitamin K in physiological processes, most notably blood coagulation. We will explore the pioneering experiments that led to its identification, the elucidation of its chemical nature, and the initial understanding of its mechanism of action. This paper aims to provide a comprehensive resource for researchers, scientists, and professionals in drug development by detailing the experimental methodologies, presenting quantitative data from foundational studies, and visualizing the key biochemical pathways.

The Serendipitous Discovery: Henrik Dam and the Hemorrhagic Chicks

The journey to understanding this compound began not with a search for a clotting factor, but with an investigation into cholesterol metabolism. In the late 1920s and early 1930s, Danish scientist Henrik Dam was studying the effects of a cholesterol-free diet on chicks.[1][2][3] He observed that chicks fed a diet extracted with non-polar solvents to remove sterols developed a hemorrhagic syndrome characterized by subcutaneous and muscular bleeding and prolonged blood clotting time.[4][5][6]

Key Experiment: Induction of this compound Deficiency in Chicks

Dam's pivotal experiments demonstrated that this hemorrhagic condition was not due to a deficiency in any of the known vitamins at the time, including vitamins A, C, and D.[3] This led him to postulate the existence of a new, fat-soluble "Koagulationsvitamin," which he termed this compound.[5]

Objective: To induce a hemorrhagic syndrome in chicks through a specialized diet and assess the effect of dietary supplementation on blood coagulation.

Methodology:

-

Animal Model: Newly hatched chicks were used for these studies as they readily develop the deficiency symptoms.[1]

-

Diet Composition: The basal diet was designed to be free of fat and cholesterol. While the exact composition varied slightly in early experiments, a typical formulation included:

-

Casein (ether-extracted)

-

Starch

-

Sucrose

-

Salt mixture

-

Yeast (to provide B vitamins)

-

Cod liver oil (ether-extracted to remove fat-soluble vitamins)[4]

-

-

Induction of Deficiency: Chicks were fed this synthetic diet for 2-3 weeks, after which they began to exhibit signs of hemorrhage.[3]

-

Assessment of Coagulation:

-

Blood Collection: Blood was drawn from a wing vein.

-

Coagulation Time Measurement: In the early 1930s, the one-stage prothrombin time test had not yet been fully developed. Dam and his colleagues used a simpler method of observing the time it took for a drop of blood on a glass slide to form a visible clot. While less precise than modern methods, this was sufficient to demonstrate a significant delay in clotting in the deficient chicks. Later, Dam and Glavind developed a more quantitative "curative blood-clotting method" to assay this compound activity.[7]

-

-

Supplementation: To identify the curative factor, various substances were added to the diet of the deficient chicks. Green leafy vegetables, such as alfalfa, and hog liver were found to be potent sources of the anti-hemorrhagic factor.[1][3]

The Chemical Quest: Edward Doisy and the Isolation of this compound

Following Dam's discovery of the physiological effects of this compound, the next crucial step was to isolate and identify the chemical compound responsible. This task was undertaken by the American biochemist Edward A. Doisy and his team at Saint Louis University.

Key Experiments: Isolation and Synthesis of Vitamin K1 and K2

Doisy's group successfully isolated two forms of this compound: vitamin K1 (phylloquinone) from alfalfa and vitamin K2 (menaquinone) from putrefied fish meal.[8][9] They then determined their chemical structures and, in 1939, achieved the first synthesis of vitamin K1.[10] For their respective contributions, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[11]

Objective: To isolate and purify the anti-hemorrhagic factor (vitamin K1) from alfalfa.

Methodology:

-

Extraction:

-

Dried alfalfa leaf meal was percolated with petroleum ether to create a crude extract.[8]

-

The solvent was evaporated to yield a dark, oily residue.

-

-

Purification: A multi-step purification process was employed, involving:

-

Saponification: The crude extract was treated with methanolic potassium hydroxide to saponify fats and esters.

-

Solvent Partitioning: The non-saponifiable fraction, containing this compound, was extracted with ether.

-

Chromatography: The extract was subjected to adsorption chromatography using columns packed with materials like magnesium oxide or calcium carbonate. The column was washed with various solvents of increasing polarity to separate different components. The this compound-containing fraction was identified by its yellow color and its biological activity in the chick assay.

-

Crystallization: Through repeated chromatographic purification and crystallization from different solvents (e.g., acetone, petroleum ether), a pure, crystalline form of vitamin K1 was obtained.[8]

-

A New Paradigm: Weston Price and "Activator X"

Key Observations: The Role of "Activator X" in Health

Price's work was primarily observational, documenting the dietary habits and health of various populations. He noted that diets rich in "Activator X," found in sources like the butterfat of cows grazing on rapidly growing green grass, fish eggs, and organ meats, were associated with strong bones, wide dental arches, and resistance to tooth decay.[4][6]

The Biochemical Machinery: this compound's Role in Coagulation

The discovery of this compound opened the door to understanding its fundamental role in the blood clotting cascade. It is now known that this compound is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) residues in a number of proteins.[13]

These Gla residues are critical for the calcium-binding capacity of these proteins, which is essential for their biological activity.[2] In the coagulation cascade, several key clotting factors, including prothrombin (Factor II), and Factors VII, IX, and X, are this compound-dependent proteins.[13]

The this compound Cycle

The body has an efficient mechanism for recycling this compound, known as the this compound cycle. This cycle allows a small amount of this compound to be reused many times.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that results in the formation of a fibrin clot. This compound-dependent clotting factors play a crucial role in this process.

Quantitative Data from Early Studies

While early studies often lacked the sophisticated quantitative methods available today, they provided crucial initial data on the effects of this compound deficiency and supplementation.

| Experimental Group | Diet | Average Coagulation Time | Reference |

| Control Chicks | Standard Diet | Normal (minutes) | [1] |

| This compound Deficient Chicks | Fat- and Cholesterol-Free Diet | Significantly Prolonged (often > 1 hour) | [1][3] |

| Deficient Chicks + Alfalfa | Deficient Diet + Alfalfa Supplement | Returned to Normal | [3] |

| This compound Source | Relative Anti-Hemorrhagic Activity (Chick Assay) | Reference |

| Alfalfa | High | [3] |

| Putrefied Fish Meal | High | [10] |

| Hog Liver | High | [1] |

| Cabbage | Moderate | [1] |

Conclusion

The discovery of this compound stands as a testament to the power of observation and meticulous scientific inquiry. From Henrik Dam's initial observations of hemorrhagic chicks to Edward Doisy's elucidation of its chemical structure and Weston Price's insights into its broader role in health, our understanding of this vital nutrient has evolved significantly. The foundational experiments detailed in this guide laid the groundwork for decades of research into the intricate mechanisms of hemostasis, bone metabolism, and cardiovascular health. For researchers and professionals in drug development, a thorough understanding of this history provides a valuable context for current and future investigations into the therapeutic potential of this compound and its derivatives.

References

- 1. nobelprize.org [nobelprize.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. westonaprice.org [westonaprice.org]

- 5. researchgate.net [researchgate.net]

- 6. westonaprice.org [westonaprice.org]

- 7. The estimation of prothrombin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nutrition classics. Journal of Biological Chemistry (volume) 130; 1939 pages 219-234: The isolation of vitamin K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The progress of prothrombin time measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. westonaprice.org [westonaprice.org]

- 12. The Mystery of Activator X: A Confusing History of Vitamin K2 [drstevenlin.com]

- 13. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of vitamin K-dependent carboxylase

An In-Depth Technical Guide to the Mechanism of Action of Vitamin K-Dependent Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound-dependent γ-glutamyl carboxylation is a critical post-translational modification essential for the biological activity of a specific group of proteins, known as this compound-dependent proteins (VKDPs). These proteins play vital roles in several physiological processes, including blood coagulation (e.g., Factors II, VII, IX, X, and Proteins C, S, Z), bone metabolism, and the prevention of vascular calcification.[1][2] The enzyme responsible for this modification is the endoplasmic reticulum-resident integral membrane protein, γ-glutamyl carboxylase (GGCX).[2][3]

GGCX catalyzes the conversion of specific glutamate (Glu) residues on VKDPs to γ-carboxyglutamate (Gla). This modification introduces an additional carboxyl group onto the γ-carbon of the Glu side chain, creating a potent calcium-binding motif.[4] The formation of this "Gla domain" is indispensable for the proper conformation and function of these proteins, enabling them to bind to negatively charged phospholipid surfaces, a key step in their biological action.[1] This technical guide provides a detailed examination of the GGCX mechanism, the associated this compound cycle, quantitative kinetic data, and detailed experimental protocols for assessing enzyme activity.

The this compound Catalytic Cycle

The carboxylation reaction is sustained by a metabolic pathway known as the this compound cycle, which occurs in the endoplasmic reticulum. This cycle involves the interplay of two key enzymes: GGCX and the this compound epoxide reductase (VKOR) complex.[4][5]

-

Carboxylation and Epoxidation: GGCX utilizes the reduced form of this compound, this compound hydroquinone (KH₂), as a cofactor. In a coupled reaction, GGCX simultaneously carboxylates a Glu residue and oxidizes KH₂ to this compound 2,3-epoxide (KO).[4][6] This oxidation provides the necessary energy to drive the otherwise unfavorable carboxylation reaction.[6]

-

Regeneration of this compound: To sustain carboxylation, the KO product must be recycled back to KH₂. This is accomplished in a two-step reduction process catalyzed by the enzyme this compound epoxide reductase (VKORC1).[7] First, VKORC1 reduces KO to this compound quinone (K).

-

Final Reduction: In the second step, VKORC1 (and potentially other reductases) reduces this compound quinone back to the active cofactor, KH₂, completing the cycle.[2]

The anticoagulant drug warfarin exerts its effect by inhibiting VKORC1, thereby preventing the regeneration of KH₂ and leading to the secretion of under-carboxylated, inactive VKDPs.[8]

Mechanism of Action of γ-Glutamyl Carboxylase (GGCX)

Enzyme Structure and Substrate Recognition

GGCX is an integral membrane protein that spans the ER membrane multiple times.[9] Recent cryogenic electron microscopy (cryo-EM) structures have provided significant insights into its mechanism.[8][10] The enzyme possesses a transmembrane domain that anchors the this compound binding pocket and a luminal domain that interacts with the VKDP substrate.[8][10]

VKDPs are recognized by GGCX primarily through an N-terminal propeptide sequence.[1][6] This propeptide binds with high affinity to an exosite on the luminal domain of GGCX, tethering the substrate to the enzyme and correctly positioning the adjacent Gla domain (containing the target Glu residues) within the catalytic active site.[6][11] This interaction is crucial, as it not only ensures specificity but also allosterically enhances the enzyme's catalytic activity.[8]

The Coupled Carboxylation and Epoxidation Reaction

The core catalytic event is the tightly coupled carboxylation of a Glu residue and the epoxidation of KH₂. The reaction requires molecular oxygen (O₂) and carbon dioxide (CO₂) as co-substrates.[1][6] GGCX is a dual-function enzyme, possessing both carboxylase and epoxidase activities.[12] The coupling is obligatory; epoxidation of this compound does not occur efficiently in the absence of a suitable Glu-containing substrate.[13]

The Chemical Mechanism: Base-Strength Amplification

The central challenge of the carboxylation reaction is the removal of a non-acidic proton from the γ-carbon of the glutamate side chain. GGCX achieves this through a "base strength amplification" mechanism powered by the oxidation of KH₂.[11]

-

Deprotonation of KH₂: The reaction is initiated when an active site base within GGCX, identified as Lysine 218 (Lys218), deprotonates the this compound hydroquinone (KH₂).[10][12][14]

-

Oxygenation: The resulting this compound alkoxide anion reacts with molecular oxygen (O₂) to form a highly reactive this compound hydroperoxide or a related peroxy-radical intermediate.

-

Proton Abstraction: This powerful oxygenated intermediate is a strong enough base to abstract a proton from the γ-carbon of the target glutamate residue, creating a Glu carbanion.

-

Carboxylation: The nucleophilic Glu carbanion then attacks a molecule of carbon dioxide (CO₂), resulting in the formation of γ-carboxyglutamate (Gla).

-

Epoxide Formation: Concurrently, the this compound intermediate collapses to form the stable product, this compound 2,3-epoxide (KO), which is then released from the enzyme.[8][10]

Processivity of the Carboxylase

For a VKDP to become fully functional, multiple Glu residues within its Gla domain (typically 9-13) must be carboxylated.[1][6] GGCX performs this multi-site modification in a processive manner.[8] This means that once a VKDP binds to the carboxylase via its propeptide, it remains tethered to the enzyme while multiple rounds of carboxylation occur before the final, fully carboxylated protein is released.[1][8] This mechanism prevents the release of partially carboxylated, inactive intermediates and is essential for efficient protein activation.[2]

Quantitative Analysis of GGCX Activity

The kinetic parameters of GGCX are highly dependent on the specific substrates and assay conditions used. The affinity for Glu-containing substrates is dramatically increased when they are covalently linked to a high-affinity propeptide sequence.

| Parameter | Substrate | Value | Conditions / Notes | Citation(s) |

| Km | Pentapeptide (FLEEL) | ~3 mM | In vitro assay using solubilized rat liver microsomes. | [3] |

| Propeptide-linked peptide | Lowered by 3 orders of magnitude | A 28-residue peptide from prothrombin (proPT28) was used. | [12] | |

| Kd | Propeptide (Factor X) | ~1 nM | High-affinity interaction. | [1] |

| Propeptide (Factor IX) | ~5 nM | Intermediate-affinity interaction. | [1] | |

| Propeptide (Protein C) | ~20 nM | Low-affinity interaction. | [1] | |

| Optimal Temp. | N/A | 15-18 °C | For in vitro carboxylation of N-t-Boc-L-glutamic acid α-benzyl ester. | [15] |

| Turnover | profIX in complex | ~0.04–0.08 Gla/s | Determined using a peptide activity assay to quantify carboxylase amount. | [16] |

Note: Comprehensive Km and kcat values for KH₂, O₂, and CO₂ are not consistently reported and vary significantly with assay conditions and the Glu substrate used.

Experimental Protocols for Measuring GGCX Activity

Protocol 1: In Vitro [¹⁴C]CO₂ Incorporation Assay

This classic assay measures the incorporation of radiolabeled CO₂ into a peptide substrate.

A. Materials & Reagents

-

Enzyme Source: Purified recombinant GGCX or Triton X-100 solubilized liver microsomes.

-

Glutamate Substrate: Synthetic peptide such as FLEEL (Phe-Leu-Glu-Glu-Leu), typically at 3-30 mM.

-

This compound Cofactor: this compound₁ hydroquinone (KH₂). Prepared by reducing this compound₁ with dithiothreitol (DTT).

-

Radiolabel: NaH¹⁴CO₃ (Sodium Bicarbonate, ¹⁴C).

-

Reaction Buffer: e.g., 25 mM MOPS pH 7.5, 0.5 M NaCl, with detergent (e.g., CHAPS) if using purified enzyme.

-

Stop Solution: 5-10% Trichloroacetic acid (TCA).

-

Scintillation Fluid.

B. Procedure

-

Prepare KH₂: Reduce this compound₁ to KH₂ by incubating with a reducing agent like DTT (e.g., 0.2 M DTT in buffer overnight at 37°C).[17]

-

Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, glutamate substrate (e.g., 30 mM FLEEL), and the enzyme source.[17]

-

Initiate Reaction: To start the reaction, add the prepared KH₂ (e.g., final concentration ~200 µM) and NaH¹⁴CO₃.[17]

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 20°C) for a set time (e.g., 120 minutes).[17]

-

Stop Reaction & Precipitate: Stop the reaction by adding cold TCA solution. This will precipitate the peptide substrate and enzyme.[17]

-

Remove Unincorporated ¹⁴CO₂: Boil the sample for 2-3 minutes to drive off any unincorporated H¹⁴CO₃⁻ as ¹⁴CO₂ gas. This step is critical and must be done in a well-ventilated fume hood.[17]

-

Quantification: After cooling, centrifuge the sample to pellet the precipitate. Wash the pellet, then dissolve it in a suitable solvent or directly add scintillation fluid.

-

Measure Radioactivity: Quantify the incorporated ¹⁴C using a liquid scintillation counter. The counts are proportional to the carboxylase activity.[17]

Protocol 2: Cell-Based Carboxylation Assay

This assay measures GGCX activity in a more physiological context by expressing the enzyme and a reporter protein in mammalian cells.

A. Materials & Reagents

-

Cell Line: A human embryonic kidney (HEK293) cell line with the endogenous GGCX gene knocked out using CRISPR-Cas9. This eliminates background activity.[9][12]

-

Reporter Construct: A plasmid encoding a secretable this compound-dependent reporter protein (e.g., a chimera of Factor IX's Gla domain and Protein C). The construct should include a tag for detection (e.g., His-tag). Stably transfect the GGCX-knockout cells to create a reporter cell line.[6][12]

-

GGCX Expression Vector: A plasmid (e.g., pcDNA3.1) containing the cDNA for wild-type or mutant GGCX.

-

Transfection Reagent: A standard lipid-based transfection reagent (e.g., Xfect, Lipofectamine).

-

Cell Culture Medium: DMEM supplemented with FBS and antibiotics.

-

Activator: this compound₁ or Menaquinone (MK-4).

-

ELISA Reagents:

-

Capture Antibody: An antibody that binds the reporter protein (e.g., anti-Protein C).

-

Detection Antibody: A calcium-dependent antibody that specifically recognizes the correctly folded, carboxylated Gla domain (e.g., anti-carboxylated FIX).[6]

-

HRP-conjugated secondary antibody.

-

B. Procedure

-

Cell Seeding: Seed the GGCX-knockout reporter cells into a multi-well plate (e.g., 12-well or 96-well).

-

Transfection: The next day, transiently transfect the cells with the GGCX expression vector (wild-type or mutant) using a suitable transfection reagent according to the manufacturer's protocol.[12]

-

Carboxylation Induction: After 4-6 hours, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0 to 20 µM).[9]

-

Incubation: Culture the cells for an additional 48 hours to allow for expression, carboxylation, and secretion of the reporter protein into the medium.[9]

-

Sample Collection: Collect the conditioned cell culture medium, which now contains the secreted reporter protein.

-

ELISA for Carboxylated Protein:

-

Coat Plate: Coat a high-binding 96-well ELISA plate with the capture antibody overnight at 4°C.[19][20]

-

Block: Wash the plate and block non-specific sites with a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) for 1-2 hours.[19][20]

-

Add Samples: Add the collected cell culture medium (and standards) to the wells and incubate for 2 hours at room temperature.[20]

-

Add Detection Antibody: Wash the plate, then add the calcium-dependent, conformation-specific detection antibody that recognizes only the carboxylated reporter. Incubate for 1-2 hours.[6]

-

Add Secondary Antibody & Substrate: Wash the plate, then add an HRP-conjugated secondary antibody. After another incubation and wash, add the chromogenic substrate.[18]

-

Read Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of carboxylated reporter protein secreted, reflecting the activity of the expressed GGCX variant.[18]

-

Visualizations

Signaling and Experimental Workflows

Caption: The this compound cycle showing GGCX and VKORC1 activity.

Caption: Workflow for the in vitro radioactive GGCX assay.

Caption: Workflow for the cell-based GGCX activity assay.

References

- 1. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional insights into enzymes of the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GGCX Polyclonal Antibody (GGCX-101AP) [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The this compound-dependent carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of this compound–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ES2928469T3 - Vitamin K1 manufacturing process - Google Patents [patents.google.com]

- 12. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.abclonal.com [static.abclonal.com]

- 14. med.unc.edu [med.unc.edu]

- 15. Modification of the this compound-dependent carboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2016060670A1 - Method of making vitamin k1 - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ELISA实验方法 [sigmaaldrich.com]

- 19. cusabio.com [cusabio.com]

- 20. mabtech.com [mabtech.com]

The Pivotal Role of Vitamin K in Post-Translational Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of vitamin K in the post-translational modification of proteins, a process essential for numerous physiological functions, including blood coagulation, bone metabolism, and the prevention of vascular calcification. This document provides a detailed overview of the this compound-dependent carboxylation pathway, quantitative data on enzyme kinetics and carboxylation efficiency, comprehensive experimental protocols for key assays, and visual representations of the core mechanisms and workflows.

Introduction: The Significance of this compound-Dependent Carboxylation

This compound, a fat-soluble vitamin, is an indispensable cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational conversion of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within a select group of proteins known as this compound-dependent proteins (VKDPs).[1][2] The presence of Gla residues is paramount for the biological activity of these proteins, as it endows them with the ability to bind calcium ions (Ca2+).[1] This calcium-binding capacity is crucial for their proper conformation and interaction with negatively charged phospholipid membranes, a key step in many of their physiological roles.[1][3]

Deficiencies in this compound or impairments in the carboxylation process can lead to the circulation of undercarboxylated or non-carboxylated VKDPs, which are functionally inactive.[4] Such deficiencies are associated with a range of pathological conditions, most notably bleeding disorders due to the impaired function of coagulation factors.[5] Furthermore, emerging evidence links inadequate this compound status to an increased risk of osteoporosis and arterial calcification.[6]

This guide will delve into the molecular mechanisms of the this compound cycle, the function of the key enzymes involved, and the methods used to study this vital post-translational modification.

The this compound Cycle and γ-Glutamyl Carboxylation

The post-translational modification of VKDPs is intricately linked to the this compound cycle, a cellular salvage pathway that regenerates the active form of this compound. This cycle involves the interplay of two key enzymes: γ-glutamyl carboxylase (GGCX) and this compound epoxide reductase (VKOR).[1][7]

The active form of this compound, this compound hydroquinone (KH2), serves as a cofactor for GGCX.[1] In the endoplasmic reticulum, GGCX utilizes the energy from the oxidation of KH2 to this compound 2,3-epoxide (KO) to drive the carboxylation of glutamate residues on VKDPs.[1][8] For this process to continue, KO must be recycled back to KH2. This regeneration is accomplished in two steps by the enzyme VKORC1, which first reduces KO to this compound quinone and then to KH2.[7] The coumarin-based anticoagulant, warfarin, exerts its effect by inhibiting VKORC1, thereby disrupting the this compound cycle and leading to the production of undercarboxylated, inactive VKDPs.[9][10]

dot

Caption: The this compound Cycle in the Endoplasmic Reticulum.

Quantitative Data on this compound-Dependent Carboxylation

The efficiency and kinetics of the this compound-dependent carboxylation are influenced by several factors, including the concentrations of this compound and the specific protein substrate. The following tables summarize key quantitative data related to this process.

| Parameter | Value | Protein/Enzyme | Conditions | Reference |

| Km for FLEEL peptide | ~2200 µM | Bovine Liver Carboxylase | In vitro | [11] |

| Km for proprothrombin peptide (-18 to +10) | 3.6 µM | Bovine Liver Carboxylase | In vitro | [11] |

| Ki for proprothrombin propeptide (-18 to -1) | 3.5 µM | Bovine Liver Carboxylase | Inhibition of 28-residue peptide carboxylation | [11] |

| Gla residues per molecule | 3 mol/mol | γ-Glutamyl Carboxylase | In vitro and in vivo | [3] |

| Initial velocity of Vitamin K1 epoxide reduction | 20 pmol/mg x min | Rat Liver Microsomes | In vitro | [12] |

| Initial velocity of Vitamin K1 epoxide reduction | 32 pmol/mg x min | Human Liver Microsomes | In vitro | [12] |

Table 1: Kinetic Parameters for γ-Glutamyl Carboxylase and VKOR

| Condition | Effect on Carboxylation | Protein | System | Reference |

| Warfarin (50 nM) | >200-fold decrease | Factor IX | Cell-based (r-wt VKORC1/r-fIX cells) | [9] |

| Warfarin | 80-90% inhibition of glycosylation, no effect on carboxylation | Prothrombin | In vivo (rat) | [10] |

| Warfarin | Enhanced intracellular concentration | Factor X | HepG2 cells | [13] |

| Warfarin | No effect on intracellular concentration | Prothrombin | HepG2 cells | [13] |

| This compound concentration (EC50) | 5.8-fold higher for A-10T mutant | Factor IX propeptide mutant | Cell-based | [14] |

| This compound concentration (EC50) | 2.9-fold higher for A-10V mutant | Factor IX propeptide mutant | Cell-based | [14] |

Table 2: Impact of Warfarin and this compound Concentration on Carboxylation

| Protein | Number of Gla Residues | Reference |

| Prothrombin (Factor II) | 10 | [15] |

| Factor VII | 10 | [15] |

| Factor IX | 12 | [15] |

| Factor X | 11 | [15] |

| Protein C | 9 | [5] |

| Protein S | 11 | |

| Osteocalcin | 3 | [6] |

Table 3: Number of γ-Carboxyglutamate (Gla) Residues in Human this compound-Dependent Proteins

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-dependent protein carboxylation.

In Vitro γ-Glutamyl Carboxylase Activity Assay using a Peptide Substrate

This assay measures the activity of GGCX by quantifying the incorporation of 14CO2 into a synthetic peptide substrate.

Materials:

-

Microsomal preparation containing GGCX (from warfarin-treated animal liver to enrich for uncarboxylated precursors)

-

Synthetic peptide substrate (e.g., FLEEL: Phe-Leu-Glu-Glu-Leu)

-

This compound hydroquinone (KH2)

-

[14C]-Sodium Bicarbonate (H14CO3-)

-

Dithiothreitol (DTT)

-

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

-

Phosphatidylcholine

-

Bovine Serum Albumin (BSA)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Tris-HCl, pH 7.4

-

100 mM KCl

-

2.5 mM DTT

-

0.5% CHAPS

-

0.25 mg/mL phosphatidylcholine

-

1 mg/mL BSA

-

5 mM FLEEL peptide

-

100 µM this compound hydroquinone

-

10 µCi [14C]-Sodium Bicarbonate

-

-

Initiation of Reaction: Add the microsomal preparation (containing GGCX) to the reaction mixture to a final protein concentration of 1-2 mg/mL.

-

Incubation: Incubate the reaction mixture at 25°C for 30-60 minutes with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of 10% TCA.

-

Precipitation and Washing:

-

Incubate on ice for 15 minutes to allow for protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the pellet twice with 5% TCA to remove unincorporated [14C]-bicarbonate.

-

-

Quantification:

-

Resuspend the final pellet in a suitable buffer or solubilizing agent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of incorporated 14CO2 is proportional to the GGCX activity.

-

dot

Caption: Workflow for In Vitro γ-Glutamyl Carboxylase Assay.

Cell-Based Carboxylation Assay using HEK293 Cells

This assay evaluates the carboxylation of a specific this compound-dependent protein in a cellular context.[16]

Materials:

-

HEK293 cells

-

Expression vector containing the gene for the this compound-dependent protein of interest (e.g., Factor IX)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent

-

Vitamin K1 (phylloquinone)

-

Warfarin (optional, for inhibition studies)

-

ELISA kit specific for the carboxylated form of the target protein

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in complete medium until they reach 70-80% confluency.

-

Transfect the cells with the expression vector for the VKDP of interest using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing a known concentration of vitamin K1 (e.g., 10 µM).

-

For inhibition studies, include varying concentrations of warfarin in the medium.

-

-

Sample Collection:

-

Incubate the cells for 48-72 hours.

-

Collect the cell culture supernatant, which contains the secreted VKDP.

-

Centrifuge the supernatant to remove any cell debris.

-

-

Quantification by ELISA:

-

Use an ELISA kit specific for the carboxylated form of the target protein to quantify its concentration in the supernatant.

-

Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody, and a substrate for color development.

-

Measure the absorbance and calculate the concentration of the carboxylated protein based on a standard curve.

-

ELISA for Quantifying Undercarboxylated Osteocalcin

This method distinguishes between carboxylated and undercarboxylated osteocalcin based on their differential binding to hydroxyapatite.[17][18]

Materials:

-

Serum or plasma samples

-

Hydroxyapatite (HA) slurry

-

ELISA kit for total osteocalcin

-

Phosphate-buffered saline (PBS)

Procedure:

-

Hydroxyapatite Binding:

-

Add a defined volume of serum or plasma to a microcentrifuge tube containing a known amount of HA slurry.

-

Incubate for 1 hour at 4°C with gentle mixing to allow the carboxylated osteocalcin to bind to the HA.

-

-

Separation:

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the HA with the bound carboxylated osteocalcin.

-

Carefully collect the supernatant, which contains the undercarboxylated osteocalcin.

-

-

Quantification:

-

Measure the concentration of osteocalcin in the original (total) serum/plasma sample and in the supernatant (undercarboxylated fraction) using an ELISA kit for total osteocalcin.

-

The concentration of carboxylated osteocalcin can be calculated by subtracting the undercarboxylated fraction from the total osteocalcin concentration.

-

The results are often expressed as the ratio of undercarboxylated to total osteocalcin.

-

dot

Caption: Workflow for Quantifying Undercarboxylated Osteocalcin.

Conclusion and Future Directions

The post-translational modification of proteins through this compound-dependent carboxylation is a fundamental biological process with far-reaching implications for human health. A thorough understanding of this pathway is crucial for researchers and drug development professionals working on anticoagulants, treatments for bone disorders, and therapies for vascular diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the intricacies of this compound metabolism and the function of this compound-dependent proteins.

Future research will likely focus on elucidating the precise regulatory mechanisms of the this compound cycle, identifying novel this compound-dependent proteins and their functions, and developing more targeted therapeutic interventions that can modulate the carboxylation status of specific proteins. The continued refinement of analytical techniques will be instrumental in advancing our knowledge in this vital area of biochemistry and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 3. This compound-dependent carboxylation of the carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scicompdf.se [scicompdf.se]

- 7. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Warfarin alters this compound metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of warfarin and this compound-1 on the carboxylation and glycosylation of prothrombin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The effects of warfarin on HepG2 cells suggest that prothrombin and factor X interact differently with the this compound-dependent carboxylase in the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]

- 15. Coagulation Factor IX for Hemophilia B Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An ELISA-based method to quantify osteocalcin carboxylation in mice [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Function: A Technical Guide to the Discovery and Characterization of Vitamin K-Dependent Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K, first identified in 1929 as a dietary factor essential for blood coagulation, is now understood to be a critical cofactor for a unique post-translational modification: the gamma-carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla). This modification is the defining feature of a superfamily of proteins known as this compound-Dependent Proteins (VKDPs), or "Gla proteins." The introduction of a second carboxyl group on Glu residues is essential for the biological activity of these proteins, enabling them to bind calcium ions and interact with negatively charged phospholipid membranes, which is fundamental to their diverse physiological roles.

Initially characterized for their indispensable roles in hemostasis, the family of known VKDPs has expanded to include proteins involved in bone metabolism, inhibition of vascular calcification, cell growth, and signal transduction.[1][2] This guide provides an in-depth technical overview of the discovery of VKDPs, the biochemical machinery that activates them, and the modern experimental protocols used for their characterization, purification, and functional analysis.

The this compound Cycle: The Engine of Carboxylation

The biological activity of all VKDPs is conferred by the enzyme γ-glutamyl carboxylase (GGCX), which operates within the endoplasmic reticulum. GGCX utilizes the reduced form of this compound (hydroquinone) as a cofactor to drive the carboxylation of Glu residues. This process is sustained by a salvage pathway known as the this compound cycle, which regenerates this compound hydroquinone. The cycle involves two key enzymes: GGCX and this compound epoxide reductase (VKOR). The well-known anticoagulant, warfarin, exerts its effect by inhibiting VKOR, thereby disrupting the cycle and preventing the activation of VKDPs.[3]

Major Classes and Quantitative Data of VKDPs

Seventeen distinct this compound-dependent proteins have been identified in humans to date. These can be broadly categorized by their primary physiological roles. The hepatic VKDPs are mainly involved in blood coagulation, while the extra-hepatic proteins have diverse functions in tissue mineralization and cell regulation.

| Table 1: Major Human this compound-Dependent Proteins | ||||

| Protein Name | Abbreviation | Primary Function | Gla Residues | Molecular Mass (kDa) |

| Hepatic (Coagulation Factors) | ||||

| Prothrombin (Factor II) | FII | Zymogen of thrombin, central to coagulation | 10 | 72 |

| Factor VII | FVII | Initiates the extrinsic coagulation pathway | 10 | 50 |

| Factor IX | FIX | Component of the intrinsic coagulation pathway | 12 | 56-57 |

| Factor X | FX | Zymogen of Factor Xa, part of the final common pathway | 11 | 59 |

| Protein C | Anticoagulant, inactivates Factors Va and VIIIa | 9 | 62 | |

| Protein S | Cofactor for activated Protein C | 11 | ~75 | |

| Protein Z | Cofactor for the inhibition of Factor Xa | 13 | 62 | |

| Extra-Hepatic | ||||

| Osteocalcin | OC / BGP | Bone matrix protein, involved in mineralization and glucose metabolism | 3 | 5.8 |

| Matrix Gla Protein | MGP | Potent inhibitor of soft tissue and vascular calcification | 5 | 10 |

| Growth Arrest-Specific 6 | Gas6 | Ligand for TAM receptors, involved in cell survival, adhesion, and proliferation | 11 | 75 |

| Gla-Rich Protein | GRP | Involved in cartilage biology and calcification regulation | 16 | ~11 |

| Periostin | POSTN | Involved in cell adhesion, migration; tissue development and repair | - | 90 |

| Proline-rich Gla proteins | PRGP1/2 | Function not fully elucidated, expressed in nervous system | 10 / 12 | - |

| Transmembrane Gla proteins | TMG3/4 | Function not fully elucidated | - | - |

The plasma concentrations of these proteins are tightly regulated, and their measurement can be critical for diagnosing deficiencies and monitoring therapies.

| Table 2: Normal Plasma Concentrations of Select Human VKDPs | |

| Protein Name | Normal Plasma Concentration Range |

| Prothrombin (Factor II) | 100 - 150 µg/mL[4] (approx. 1.4 µM[5]) |

| Factor VII | ~0.5 µg/mL (~10 nM)[6] |

| Factor IX | ~5 µg/mL (~90 nM)[7] |

| Factor X | 8 - 10 µg/mL (135 - 170 nM)[8] |

| Protein C | 3.9 - 5.9 µg/mL[9] (~65-135 IU/dL[2]) |

| Protein S (Total) | 16 - 23 µg/mL[1][10] |

| Protein Z | ~2.9 µg/mL (~46 nM)[11] |

| Osteocalcin (OC) | 9 - 42 ng/mL (Varies with age/sex)[12] |

| Matrix Gla Protein (MGP) | 6 - 108 µg/L (6 - 108 ng/mL)[13] |

Key Signaling Pathway: Gas6-Axl

Growth arrest-specific protein 6 (Gas6) is a VKDP that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The Gas6-Axl signaling axis is a crucial pathway involved in cell survival, proliferation, immune regulation, and cancer progression.[4][14] Upon binding of Gas6 to the Axl receptor, the receptor dimerizes and undergoes trans-autophosphorylation, activating its intracellular kinase domain. This triggers multiple downstream signaling cascades, including the PI3K/Akt and Ras/MEK/Erk pathways, which promote pro-survival and proliferative cellular responses.[14]

References

- 1. Quantitation of human protein S in the plasma of normal and warfarin-treated individuals by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein C - Wikipedia [en.wikipedia.org]

- 3. Characterization of the purified this compound-dependent gamma-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diapharma.com [diapharma.com]

- 5. researchgate.net [researchgate.net]

- 6. enzymeresearch.com [enzymeresearch.com]

- 7. Blood Coagulation Factor IX: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of functional levels of protein C, an antithrombotic protein, using thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the measurement of protein S in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human plasma protein Z antigen: range in normal subjects and effect of warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Osteocalcin | MLabs [mlabs.umich.edu]

- 13. Serum total matrix Gla protein: Reference interval in healthy adults and variations in patients with vascular and osteoarticular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human prothrombin metabolism in normal man and in hypocoagulable subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vitamin K Cycle: An In-depth Technical Guide to its Core Enzymatic Components for Researchers and Drug Development Professionals

Abstract

The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of a specific subset of proteins, known as this compound-dependent proteins (VKDPs). This process, the gamma-carboxylation of glutamate residues, is fundamental for the biological activity of proteins involved in blood coagulation, bone metabolism, and vascular calcification. The cycle is orchestrated by two key integral membrane enzymes of the endoplasmic reticulum: gamma-glutamyl carboxylase (GGCX) and this compound epoxide reductase (VKOR). This technical guide provides a comprehensive overview of the this compound cycle, with a detailed focus on the biochemical and molecular characteristics of its core enzymatic components. We present a consolidation of quantitative kinetic data, detailed experimental protocols for the assessment of enzyme activity, and visual representations of the cycle and associated experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.

The this compound Cycle: A Central Pathway in Health and Disease

The this compound cycle is a salvage pathway that regenerates this compound from its oxidized form, this compound epoxide. This recycling is paramount as it allows for the continuous activity of gamma-glutamyl carboxylase (GGCX), the enzyme responsible for the carboxylation of glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) on VKDPs. The presence of Gla residues is a prerequisite for the calcium-binding capacity of these proteins, which in turn is essential for their function.

The cycle initiates with the dietary intake of this compound, primarily as phylloquinone (vitamin K1) from plant sources and menaquinones (vitamin K2) from bacterial fermentation. In the endoplasmic reticulum, this compound quinone is reduced to its active hydroquinone form (KH2) by the enzyme this compound epoxide reductase (VKOR) or another, yet to be fully characterized, reductase. GGCX then utilizes KH2 as a cofactor to carboxylate Glu residues on target proteins, a reaction that concomitantly oxidizes KH2 to this compound epoxide (KO). To complete the cycle and ensure a continuous supply of the active cofactor, VKOR catalyzes the reduction of KO back to this compound quinone.

Dysregulation of the this compound cycle has significant clinical implications. Deficiencies in this compound or inhibition of the cycle's enzymes can lead to bleeding disorders due to the impaired function of coagulation factors II, VII, IX, and X. Conversely, hyperactivity of the coagulation cascade is a major contributor to thromboembolic diseases. Consequently, the enzymes of the this compound cycle, particularly VKOR, are important therapeutic targets. The most widely used oral anticoagulant, warfarin, exerts its effect by inhibiting VKOR.

Enzymatic Components of the this compound Cycle

Gamma-Glutamyl Carboxylase (GGCX)

GGCX is an integral membrane protein located in the endoplasmic reticulum that catalyzes the pivotal carboxylation reaction. The enzyme utilizes the energy from the oxidation of this compound hydroquinone to drive the addition of a carboxyl group to the gamma-carbon of glutamate residues.[1]

This compound Epoxide Reductase (VKOR)

VKOR is a multipass transmembrane protein also residing in the endoplasmic reticulum. Its primary function is the reduction of this compound epoxide to this compound quinone, a critical step in the recycling of this compound.[2] This enzyme is the target of coumarin anticoagulants like warfarin.[3]

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for human GGCX and VKORC1, providing a comparative overview of their activities with different substrates and the impact of common mutations.

Table 1: Kinetic Parameters of Human Gamma-Glutamyl Carboxylase (GGCX)

| Substrate | Km (μM) | Reference |

| FLEEL (pentapeptide) | ~2200 | [4] |

| proPT28 (prothrombin peptide -18 to +10) | 3.6 | [4] |

| proFIX59 (Factor IX propeptide and Gla domain) | 0.55 | [5] |

| Decarboxylated Bone Gla Protein | N/A | [5] |

| Decarboxylated Matrix Gla Protein | N/A | [5] |

Table 2: Kinetic Parameters and Warfarin Sensitivity of Human this compound Epoxide Reductase Complex Subunit 1 (VKORC1) and its Variants

| VKORC1 Variant | Substrate | Km (μM) | IC50 for Warfarin (nM) | Reference |

| Wild-type | This compound Epoxide | N/A | 24.7 | [6] |

| Val29Leu | This compound Epoxide | N/A | 136.4 | [6] |

| Val45Ala | This compound Epoxide | N/A | 152.0 | [6] |

| Leu128Arg | This compound Epoxide | N/A | 1226.4 | [6] |

| Asp36Tyr (Warfarin Resistant) | N/A | N/A | Higher dose required | [7] |

| -1639G>A (Warfarin Sensitive) | N/A | N/A | Lower dose required | [7] |

Note: N/A indicates data not available in the cited sources. The IC50 values are highly dependent on assay conditions.

Experimental Protocols

In Vitro this compound Epoxide Reductase (VKOR) Activity Assay (DTT-driven)

This protocol describes a common in vitro method to measure the activity of VKORC1 by quantifying the conversion of this compound epoxide to this compound.

Materials:

-

Microsomes containing VKORC1

-

This compound epoxide (KO)

-

Dithiothreitol (DTT)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 0.5% CHAPS)

-

Quenching Solution (e.g., 1:1 isopropanol:hexane)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase (e.g., methanol)

Procedure:

-

Prepare microsomal fractions from cells overexpressing VKORC1.

-

In a microcentrifuge tube, combine the microsomal preparation with the reaction buffer.

-

Initiate the reaction by adding a known concentration of this compound epoxide and DTT.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper hexane layer.

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

Inject the sample into the HPLC system to separate and quantify the amounts of this compound epoxide and this compound.

-

Calculate the enzyme activity based on the rate of this compound formation.

Cell-Based Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This protocol outlines a cell-based approach to assess GGCX activity by measuring the carboxylation of a reporter protein.[5][8]

Materials:

-

HEK293 cells stably expressing a reporter protein (e.g., a fusion protein containing the propeptide and Gla domain of a this compound-dependent protein).

-

Cell culture medium and supplements.

-

Vitamin K1 (phylloquinone).

-

Antibodies specific for the carboxylated and total forms of the reporter protein.

-

ELISA plates and reagents.

-

Plate reader.

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of vitamin K1 for 24-48 hours.

-

Collect the cell culture medium containing the secreted reporter protein.

-

Perform two separate ELISAs on the collected medium:

-

Carboxylated Reporter Protein ELISA: Use an antibody that specifically recognizes the Gla-containing form of the reporter protein.

-

Total Reporter Protein ELISA: Use an antibody that recognizes the reporter protein regardless of its carboxylation status.

-

-

Develop the ELISAs using a suitable substrate and measure the absorbance.

-

Calculate the carboxylation efficiency as the ratio of the carboxylated reporter protein to the total reporter protein.

Quantification of this compound and its Metabolites by HPLC

This protocol provides a general workflow for the analysis of this compound forms in biological samples.[9][10]

Materials:

-

Biological sample (e.g., serum, plasma, tissue homogenate).

-

Internal standard (e.g., a structural analog of this compound).

-

Extraction solvent (e.g., hexane or a mixture of isopropanol and hexane).

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

-

HPLC system with a fluorescence or UV detector.

-

Reverse-phase C18 column.

-

Mobile phase (e.g., methanol/water gradient).

-

Post-column zinc reduction reactor (for fluorescence detection).

Procedure:

-

Add the internal standard to the biological sample.

-

Extract the lipids, including this compound, using the extraction solvent.

-

For cleaner samples, pass the extract through an SPE cartridge to remove interfering substances.

-

Evaporate the solvent from the extract.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC system.

-

If using fluorescence detection, pass the column effluent through a post-column zinc reactor to reduce this compound quinone to the fluorescent hydroquinone form.

-

Detect and quantify the different forms of this compound based on their retention times and peak areas relative to the internal standard.

Visualizing the this compound Cycle and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core this compound cycle, a typical experimental workflow for identifying VKOR inhibitors, and a logical workflow for characterizing warfarin resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure and function of this compound epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medlineplus.gov [medlineplus.gov]

- 8. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eaglebio.com [eaglebio.com]

A Deep Dive into the Physiological Distinctions of Phylloquinone (Vitamin K1) and Menaquinones (Vitamin K2)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vitamin K, a group of fat-soluble vitamins, is essential for a range of physiological processes far beyond its well-established role in blood coagulation. The two primary natural forms, phylloquinone (vitamin K1) and menaquinones (vitamin K2), exhibit distinct differences in their dietary sources, bioavailability, tissue distribution, and ultimately, their physiological functions. While vitamin K1 is predominantly utilized by the liver for the synthesis of coagulation factors, vitamin K2, particularly its longer-chain forms, demonstrates a broader range of activity in extrahepatic tissues, playing crucial roles in bone metabolism and cardiovascular health. This technical guide provides an in-depth comparison of the core physiological functions of phylloquinone and menaquinones, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in their understanding and application of this vital nutrient.

Introduction

Historically identified for its anti-hemorrhagic properties, this compound is now recognized as a key player in a multitude of biological functions. The this compound family comprises phylloquinone (K1), found primarily in leafy green vegetables, and a series of menaquinones (K2), which are predominantly of bacterial origin and found in fermented foods and animal products.[1][2] The fundamental mechanism of action for all K vitamins is their role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on this compound-dependent proteins (VKDPs).[3][4] This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes.[3]

This guide will elucidate the distinct physiological roles of vitamin K1 and K2, focusing on their differential impacts on coagulation, bone health, and cardiovascular function. We will also provide a comparative analysis of their pharmacokinetic properties and detail key experimental protocols for their study.

Comparative Pharmacokinetics and Bioavailability

The structural differences between phylloquinone and menaquinones, specifically the length and saturation of their isoprenoid side chains, significantly influence their absorption, transport, and tissue distribution.[5]

| Parameter | Phylloquinone (Vitamin K1) | Menaquinones (Vitamin K2) | References |

| Primary Dietary Sources | Green leafy vegetables (e.g., spinach, kale, broccoli) | Fermented foods (e.g., natto), cheese, curd, meat, eggs | [1][6] |

| Bioavailability from Food | Lower, as it is tightly bound to chloroplasts in plants. | Generally higher, especially from fermented and animal sources. | [5][7] |

| Half-life in Circulation | Short (approximately 1.5-2.0 hours) | Longer, particularly for long-chain menaquinones like MK-7 (around 72 hours). | [5][8] |

| Tissue Distribution | Primarily retained and utilized in the liver. | Redistributed from the liver to extrahepatic tissues, including bone and blood vessels. | [5] |

Table 1: Comparative Pharmacokinetics of Vitamin K1 and K2

Physiological Functions: A Tale of Two Vitamins

Hemostasis and Coagulation: The Primary Domain of Phylloquinone

Vitamin K1's primary role is in the liver, where it is essential for the γ-carboxylation of several clotting factors, including prothrombin (Factor II), and Factors VII, IX, and X.[9][10] This carboxylation enables these proteins to bind to calcium ions and phospholipids on the surface of platelets, a critical step in the coagulation cascade.[11] A deficiency in vitamin K1 leads to the circulation of undercarboxylated, inactive clotting factors, resulting in impaired blood clotting and an increased risk of bleeding.[12]

While menaquinones also possess the ability to act as a cofactor for GGCX in the liver, the preferential uptake and retention of phylloquinone by the liver make it the principal form of this compound involved in hemostasis.[5]

Bone Metabolism: The Ascendancy of Menaquinones

Menaquinones, particularly the longer-chain forms like MK-7, play a more significant role in bone health.[8] This is primarily through the activation of osteocalcin, a this compound-dependent protein synthesized by osteoblasts.[13] Carboxylated osteocalcin binds to the hydroxyapatite mineral matrix of bone, contributing to bone mineralization and strength.[14] Inadequate vitamin K2 levels lead to an increase in undercarboxylated osteocalcin (ucOC), which is associated with lower bone mineral density and an increased risk of fractures.[8]

Several studies have indicated that supplementation with vitamin K2, but not necessarily K1, can improve bone health markers.[10]

Cardiovascular Health: The Protective Role of Menaquinones

A growing body of evidence points to the crucial role of menaquinones in cardiovascular health, primarily through the activation of Matrix Gla Protein (MGP).[15][16] MGP is a potent inhibitor of soft tissue calcification, including the calcification of arteries.[11] It is synthesized by vascular smooth muscle cells and, once carboxylated through the action of vitamin K2, it binds to calcium crystals and prevents their deposition in the arterial walls.[17]

Low levels of vitamin K2 result in inactive, uncarboxylated MGP (ucMGP), which is strongly associated with increased arterial stiffness, vascular calcification, and a higher risk of cardiovascular disease.[18] Observational studies have linked higher dietary intake of menaquinones, but not phylloquinone, with a reduced risk of coronary heart disease and mortality.[16]

Key Signaling Pathways and Mechanisms

The this compound Cycle

The core mechanism enabling the function of both vitamin K1 and K2 is the this compound cycle, a salvage pathway that recycles this compound to allow for the continuous carboxylation of VKDPs.

Caption: The this compound Cycle.

This enzymatic cycle involves the reduction of this compound quinone to its active hydroquinone form (KH2) by this compound epoxide reductase (VKORC1) and potentially other reductases.[3][19] KH2 then serves as a cofactor for GGCX, which carboxylates VKDPs, and in the process, is oxidized to this compound epoxide (KO).[20] VKORC1 then reduces KO back to the quinone form, completing the cycle.[3]

Activation of Osteocalcin and MGP

The activation of osteocalcin and MGP by vitamin K2 is a critical signaling pathway for bone and cardiovascular health, respectively.

References

- 1. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between Structure and Biological Activity of Various this compound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Meta-analysis supports Vitamin K2’s bone health benefits [nutraingredients.com]

- 11. The Quest to Activate a Commonly Inactive Protective Protein - Dialysis Patient Citizens Education Center [dpcedcenter.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Undercarboxylated osteocalcin measurement | Allina Health [account.allinahealth.org]

- 15. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishing a rat model for the study of this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Human Matrix Gla Protein (MGP) in serum and plasma using ELISA â Vitas Analytical Services [vitas.no]

- 18. researchgate.net [researchgate.net]

- 19. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound analysis | Cyberlipid [cyberlipid.gerli.com]

The Core of Vitamin K2 Production: A Technical Guide to Menaquinone Biosynthesis by Gut Microbiota

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the biosynthesis of menaquinones (vitamin K2) by the human gut microbiota. It details the core metabolic pathways, key bacterial contributors, and the advanced methodologies used to investigate these processes. This guide is intended to serve as a critical resource for researchers in microbiology, gastroenterology, and pharmacology, as well as for professionals involved in the development of therapeutics targeting the microbiome-host axis.

Introduction: The Significance of Microbial Menaquinones

Menaquinones (MKs), collectively known as vitamin K2, are a class of lipid-soluble vitamins essential for human health, playing critical roles in blood coagulation, bone metabolism, and cardiovascular health.[1] While dietary sources provide some forms of vitamin K, a significant portion of the body's menaquinone pool is synthesized by the gut microbiota.[2] This microbial production is a key example of the symbiotic relationship between humans and their resident gut bacteria. Understanding the intricate machinery of bacterial MK biosynthesis is paramount for elucidating its impact on host physiology and developing novel therapeutic strategies. Gut bacteria such as Escherichia coli, Bacteroides species, and various Gram-positive bacteria are known contributors to the menaquinone supply.[3]

This guide delves into the two primary biosynthetic pathways—the classical and the futalosine pathways—and presents the experimental frameworks required to study them, from bacterial cultivation to advanced metabolomic and metagenomic analyses.

Menaquinone Biosynthetic Pathways

Bacteria employ two distinct pathways for the de novo synthesis of menaquinones, both originating from the precursor molecule chorismate, which is derived from the shikimate pathway.[1][4] The choice of pathway is largely dependent on the bacterial species and its typical oxygen exposure.

The Classical (Aerobic) Pathway

The classical menaquinone biosynthesis pathway is the primary route in facultative anaerobes and aerobic bacteria, including prominent gut residents like Escherichia coli.[5] This pathway involves a series of eight core enzymatic reactions, encoded by the men genes (MenF, MenD, MenH, MenC, MenE, MenB, MenA, and MenG), to convert chorismate into the final menaquinone product.[6] The process begins in the cytosol with the synthesis of the naphthoquinone headgroup precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), which is then prenylated and methylated by membrane-bound enzymes.[5][7]

Figure 1: The Classical Menaquinone Biosynthesis Pathway. This pathway converts chorismate to menaquinone via eight enzymatic steps.

The Futalosine (Alternative) Pathway

Discovered more recently, the futalosine pathway is prevalent in many anaerobic bacteria, which are abundant in the gut.[8][9] This alternative route also begins with chorismate but proceeds through a distinct set of intermediates, including futalosine. It is catalyzed by enzymes encoded by the mqn genes (mqnABCD).[8] Interestingly, genomic analyses suggest the futalosine pathway may be more ancient and is distributed across a broader taxonomic range of prokaryotes than the classical pathway.[8][9] The presence of this pathway in strict anaerobes highlights its importance for menaquinone production in the anoxic environment of the distal gut.

Figure 2: The Alternative Futalosine Biosynthesis Pathway. This route is common in anaerobic bacteria and utilizes a different set of enzymes (mqn).

Key Menaquinone-Producing Gut Microbiota

A diverse array of bacterial genera within the human gut are capable of synthesizing menaquinones. The specific forms of MK produced (designated MK-n, where 'n' is the number of isoprenoid units in the side chain) vary between species. This diversity in production contributes to the complex pool of menaquinones available to the host. Genera belonging to the phyla Bacteroidetes, Firmicutes, and Actinobacteria are significant contributors to vitamin K2 biosynthesis.[3]

Table 1: Major Menaquinone Forms Produced by Key Gut Bacterial Genera

| Phylum | Genus | Predominant Menaquinone (MK) Forms Produced |

| Bacteroidetes | Bacteroides | MK-10, MK-11[10] |

| Prevotella | MK-5, MK-6, MK-7, MK-11, MK-12, MK-13[11] | |

| Firmicutes | Eubacterium | MK-6[11] |

| Veillonella | MK-7[10] | |

| Proteobacteria | Escherichia | MK-8[10] |

| Klebsiella | MK-8[10] | |

| Actinobacteria | Propionibacterium | Menaquinones detected[10] |

Experimental Protocols for Menaquinone Research

Investigating microbial menaquinone biosynthesis requires a combination of specialized anaerobic microbiology, analytical chemistry, and genomic techniques. The following sections provide detailed methodologies for key experimental procedures.

Protocol for Anaerobic Cultivation of Gut Bacteria

Culturing strict anaerobes from the gut is essential for isolating menaquinone producers and studying their physiology under controlled conditions.

Objective: To cultivate obligate anaerobic bacteria from fecal samples or pure cultures in an anoxic environment.

Materials:

-

Anaerobic chamber (e.g., Coy or Whitley) with a gas mix of 5-10% H₂, 5-10% CO₂, and balance N₂.[2]

-

Palladium catalyst packs for O₂ removal.

-

Pre-reduced, anaerobically sterilized (PRAS) media (e.g., Gut Microbiota Medium (GMM), Brain Heart Infusion (BHI) agar supplemented with 10% horse blood, or TYG medium for Bacteroides).[2]

-

Reducing agents (e.g., cysteine-HCl).

-

Resazurin (redox indicator).

-

Sterile, sealed culture vessels (e.g., Hungate tubes, serum bottles).

-